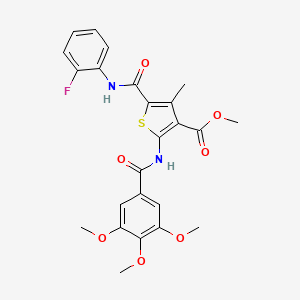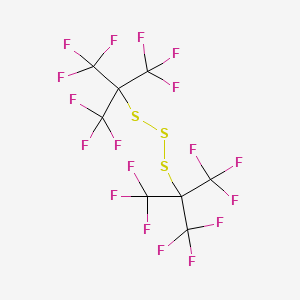
Di(tert-butyl) trisulfide, perfluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(tert-butyl) trisulfide, perfluoro- is a unique organosulfur compound characterized by the presence of three sulfur atoms and multiple fluorine atoms. Its chemical formula is C8F18S3, indicating the presence of eight carbon atoms, eighteen fluorine atoms, and three sulfur atoms . This compound is notable for its stability and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(tert-butyl) trisulfide, perfluoro- typically involves the reaction of tert-butyl thiol with sulfur and a fluorinating agent. One common method includes the following steps:
Reaction of tert-butyl thiol with sulfur: This step forms di(tert-butyl) disulfide.
Fluorination: The disulfide is then treated with a fluorinating agent such as sulfur tetrafluoride (SF4) or a similar reagent under controlled conditions to introduce the fluorine atoms.
The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of Di(tert-butyl) trisulfide, perfluoro- follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling of reagents: Using large quantities of tert-butyl thiol and sulfur.
Controlled fluorination: Employing industrial fluorinating agents and reactors designed to handle the exothermic nature of the fluorination reaction.
Purification: The final product is purified using distillation or recrystallization techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Di(tert-butyl) trisulfide, perfluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols or disulfides.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), peracids.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Halogenated derivatives, functionalized organosulfur compounds.
Applications De Recherche Scientifique
Di(tert-butyl) trisulfide, perfluoro- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, especially in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including lubricants, surfactants, and polymers.
Mécanisme D'action
The mechanism by which Di(tert-butyl) trisulfide, perfluoro- exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(tert-butyl) disulfide: Lacks the additional sulfur atom and fluorine atoms, making it less reactive.
Perfluorooctane sulfonyl fluoride: Contains fluorine and sulfur but differs in structure and reactivity.
Uniqueness
Di(tert-butyl) trisulfide, perfluoro- is unique due to its combination of tert-butyl groups, multiple sulfur atoms, and extensive fluorination. This structure imparts high stability, reactivity, and potential for diverse applications, distinguishing it from other organosulfur compounds.
Propriétés
Formule moléculaire |
C8F18S3 |
|---|---|
Poids moléculaire |
534.3 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]trisulfanyl]-2-(trifluoromethyl)propane |
InChI |
InChI=1S/C8F18S3/c9-3(10,11)1(4(12,13)14,5(15,16)17)27-29-28-2(6(18,19)20,7(21,22)23)8(24,25)26 |
Clé InChI |
IWJREBWESWBLJL-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)SSSC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


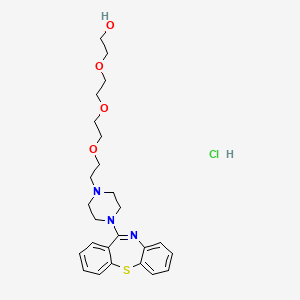


![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)


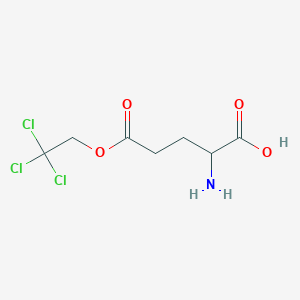
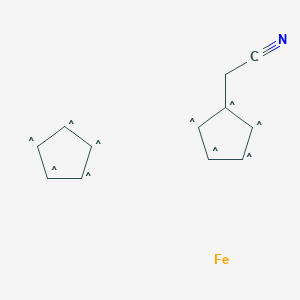



![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)
